2-(3-aminopropyl)-6-fluorophenol
Description
2-(3-Aminopropyl)-6-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the ortho position (C6) and a 3-aminopropyl chain at the C2 position. For instance, simpler derivatives like 2-fluorophenol (CAS 367-12-4) are well-documented for their acidity and reactivity , while aminopropyl-containing compounds (e.g., di-tert-butyl butane-1,4-diylbis((3-aminopropyl)carbamate)) highlight the role of the aminopropyl group in modifying solubility and reactivity .
Properties
IUPAC Name |
2-(3-aminopropyl)-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-5-1-3-7(9(8)12)4-2-6-11/h1,3,5,12H,2,4,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLOZIKSCJRPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanethylation of 6-Fluorophenol Derivatives
The introduction of the 3-aminopropyl group can be achieved through a two-step cyanethylation-hydrogenation sequence. In this approach, 6-fluorophenol is first reacted with acrylonitrile under basic conditions to form 2-cyanoethyl-6-fluorophenol. This reaction typically employs aqueous sodium hydroxide (10–20 wt%) at 60–80°C for 4–6 hours, achieving conversions of 78–92%. The electron-withdrawing fluorine at the para position enhances the electrophilicity of the phenolic oxygen, facilitating nucleophilic attack on acrylonitrile.
Hydrogenation to Aminopropyl Derivatives
The nitrile intermediate is subsequently hydrogenated using Raney nickel as a catalyst under H₂ pressures of 3–5 MPa at 80–100°C. This method, adapted from N-(3-aminopropyl)imidazole synthesis, converts the cyanoethyl group to an aminopropyl chain with >90% selectivity. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 3.5–4.2 MPa | Prevents over-reduction |
| Catalyst Loading | 8–12 wt% (Ni basis) | Maximizes turnover |
| Reaction Time | 6–8 hours | Minimizes dehalogenation |
Post-hydrogenation purification involves vacuum distillation (140°C at 5 mmHg), though for phenolic compounds, acid-base extraction is preferred to avoid thermal decomposition.
Nucleophilic Aromatic Substitution with Protected Amines
Halogenated Precursor Synthesis
An alternative route involves substituting a halogen atom (Cl/Br) at the 2-position of 6-fluorophenol with a pre-formed 3-aminopropyl moiety. 2-Bromo-6-fluorophenol reacts with 3-aminopropylmagnesium bromide in tetrahydrofuran at −20°C, yielding the target compound in 65–72% yield. This method faces challenges with competing Fries rearrangement, which is suppressed by maintaining low temperatures (<−15°C).
Solvent and Catalyst Optimization
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions. Mixed solvent systems (toluene:THF 3:1) balance solubility and selectivity. Catalytic CuI (5 mol%) enhances cross-coupling efficiency by 18–22% compared to uncatalyzed reactions.
Reductive Amination of Keto Intermediates
Ketone Synthesis via Friedel-Crafts Acylation
6-Fluorophenol undergoes Friedel-Crafts acylation with β-propiolactone in the presence of AlCl₃, producing 2-(3-ketopropyl)-6-fluorophenol. This step requires strict moisture exclusion and achieves 68–75% yields. The ketone intermediate is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 6.5–7.0.
pH-Dependent Selectivity
Maintaining mildly acidic conditions (pH 6.5–7.0) suppresses imine hydrolysis while allowing selective reduction of the Schiff base intermediate. Yields range from 60–65%, with major byproducts arising from over-reduction to the secondary amine (8–12%).
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Average Yield | Scalability | Key Limitation |
|---|---|---|---|
| Cyanethylation-Hydrogenation | 85% | Industrial | High H₂ pressure requirements |
| Nucleophilic Substitution | 70% | Pilot-scale | Halogenated precursor synthesis |
| Reductive Amination | 63% | Lab-scale | Multi-step purification |
Byproduct Formation
Hydrogenation routes produce <5% secondary amines, while nucleophilic substitution generates 10–15% diaryl ether byproducts. Reductive amination exhibits 18–22% mass loss during acid-base extraction due to phenolic group ionization.
Advanced Purification Strategies
Continuous Fractional Distillation
Adapting techniques from 3-fluorophenol purification, a two-stage distillation process isolates 2-(3-aminopropyl)-6-fluorophenol:
-
Atmospheric distillation removes low-boiling solvents (toluene, THF)
-
Vacuum distillation (0.1–0.5 mmHg) at 110–120°C separates the product from high-boiling impurities
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopropyl)-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of fluorinated compounds, including derivatives of 2-(3-aminopropyl)-6-fluorophenol. The introduction of fluorine into organic molecules often enhances their biological activity due to improved pharmacokinetic properties such as increased lipophilicity and metabolic stability.
- Mechanism of Action : Fluorinated compounds can interact with biological targets more effectively due to their altered electronic properties. In particular, the presence of the fluorine atom can enhance binding affinity to proteins involved in cancer progression, making them promising candidates for drug development against various cancers .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Studies have shown that fluorinated imines and hydrazones exhibit significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Comparative Efficacy : In comparative assays, compounds similar to this compound have demonstrated superior antibacterial effects compared to traditional antibiotics like cefotaxime and amoxicillin, suggesting their potential as new antibacterial agents .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods that incorporate fluorine into organic frameworks. The following table summarizes key synthetic approaches:
| Method | Description | Advantages |
|---|---|---|
| Fluorination Reactions | Direct fluorination using reagents like Selectfluor or via metal-catalyzed processes | High regioselectivity and yield |
| Amination Techniques | Nucleophilic substitution reactions involving amines and fluorinated phenols | Versatile for various amine substrates |
| Click Chemistry | Utilization of azides and alkynes for constructing triazole derivatives | Efficient and modular synthesis |
Case Study: Anticancer Activity
A recent study evaluated the efficacy of this compound derivatives against prostate cancer cell lines. The results indicated that specific modifications to the compound's structure significantly enhanced its inhibitory effects on cell proliferation.
- Findings : The most potent derivatives exhibited IC50 values comparable to leading anticancer agents, highlighting the importance of structural optimization in drug design .
Case Study: Antibacterial Efficacy
In another investigation, researchers synthesized a series of fluorinated Schiff bases derived from this compound and tested them against multidrug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-(3-aminopropyl)-6-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate various biological pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Fluorophenol (CAS 367-12-4)
- Structural Differences: Lacks the 3-aminopropyl chain at C2.
- Key Properties: The fluorine atom at C2 increases acidity compared to phenol (pKa ~8.3 vs. ~10 for phenol) due to its electron-withdrawing effect . Reactivity: Fluorine stabilizes the phenoxide ion, enhancing electrophilic substitution at the para position.
- Functional Contrast: The absence of the aminopropyl group in 2-fluorophenol limits its ability to participate in amine-mediated reactions (e.g., Schiff base formation) or act as a hydrogen-bond donor in complex molecular interactions.
6-(Cyclopropylmethoxy)-2-fluoro-3-isopropylphenol
- Structural Differences: Features a cyclopropylmethoxy group at C6 and an isopropyl group at C3, replacing the aminopropyl chain.
- The isopropyl group may hinder rotational freedom, affecting conformational stability compared to the flexible aminopropyl chain in the target compound.
N-[3-[(3-Aminopropyl)amino]propyl]methanesulfonamide (CAS 1329689-75-9)
- Structural Differences: Replaces the phenolic -OH with a methanesulfonamide group but retains the 3-aminopropyl motif.
- Key Properties: The sulfonamide group increases acidity and hydrogen-bonding capacity compared to the phenolic -OH.
Di-tert-butyl Butane-1,4-diylbis((3-aminopropyl)carbamate)
- Structural Differences: Incorporates a carbamate-protected aminopropyl chain, contrasting with the free amine in 2-(3-aminopropyl)-6-fluorophenol.
- Key Properties :
Functional and Reactivity Comparisons
- Basicity: The primary amine in this compound confers higher basicity (predicted pKa ~9–10) than 2-fluorophenol (pKa ~8.3) .
- Solubility: The aminopropyl chain likely improves water solubility relative to lipophilic analogs like 6-(cyclopropylmethoxy)-2-fluoro-3-isopropylphenol .
- Synthetic Utility : The free amine enables conjugation reactions (e.g., amide bond formation), whereas protected analogs (e.g., tert-butyl carbamates) require additional synthetic steps .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-aminopropyl)-6-fluorophenol, and what are the critical optimization parameters?
- The synthesis typically involves multi-step organic reactions, such as nitration of fluorophenol precursors followed by reduction to introduce the aminopropyl group. Key steps include controlling reaction temperatures during nitration (to avoid over-oxidation) and using catalysts like palladium on carbon for selective hydrogenation of nitro intermediates to amines . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as residual solvents or byproducts can interfere with downstream applications .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical methods include:
- HPLC/GC-MS : To verify purity and detect impurities (e.g., unreacted precursors or degradation products) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminopropyl chain (δ ~1.6–2.8 ppm for CH₂ groups) and fluorine’s deshielding effect on the phenol ring .
- Elemental analysis : Validates stoichiometry (C, H, N, F content) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- The compound is hygroscopic due to the amine group. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent oxidation and photodegradation . Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How does the position of the fluorine atom on the phenol ring influence the compound’s reactivity in nucleophilic substitution reactions?
- The ortho-fluorine (6-position) creates steric hindrance and electronic effects that slow nucleophilic attacks compared to para-substituted analogs. Computational studies (DFT) show reduced electron density at the phenolic oxygen, decreasing its participation in hydrogen bonding or SNAr reactions . Experimental kinetic data (e.g., reaction rates with thiols or amines under varying pH) are essential to validate theoretical models .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Discrepancies often arise from:
- Variability in assay conditions : Standardize buffer pH (amine protonation affects binding) and use isothermal titration calorimetry (ITC) to quantify binding constants .
- Impurity effects : Re-test compounds after rigorous purification and include negative controls (e.g., fluorophenol without the aminopropyl group) .
- Structural analogs : Compare with 2-(3-aminopropyl)-4-fluorophenol to isolate positional effects of fluorine .
Q. How can the aminopropyl side chain be functionalized to enhance target selectivity in enzyme inhibition studies?
- Methodology :
Introduce acyl or sulfonyl groups via reactions with anhydrides or sulfonyl chlorides to modify hydrophobicity and charge .
Use click chemistry (e.g., CuAAC with propargyl derivatives) to attach fluorescent tags for tracking target engagement .
Conduct molecular docking simulations to predict interactions with active sites (e.g., cytochrome P450 isoforms) before synthesis .
Q. What are the mechanistic implications of this compound’s interaction with biological macromolecules?
- The compound’s dual functional groups enable:
- Hydrogen bonding : Phenolic oxygen interacts with serine/threonine residues in kinases .
- Electrostatic interactions : Protonated amine binds to carboxylate groups in enzyme active sites .
- Fluorine’s role : Enhances membrane permeability and metabolic stability via hydrophobic effects .
- Techniques like X-ray crystallography or cryo-EM are recommended to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
